molecular formula C14H14O6S2 B8041305 [2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate

[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate

Cat. No.: B8041305
M. Wt: 342.4 g/mol
InChI Key: XXNAJJKHIPIPOS-UHFFFAOYSA-N
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Description

[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate is a chemical compound known for its potential biological activity and diverse applications in scientific research. It is characterized by the presence of a methanesulfonate group attached to a phenyl ring, which is further substituted with a 2-methylsulfonyloxyphenyl group. This unique structure imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

[2-(2-methylsulfonyloxyphenyl)phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6S2/c1-21(15,16)19-13-9-5-3-7-11(13)12-8-4-6-10-14(12)20-22(2,17)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAJJKHIPIPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1C2=CC=CC=C2OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenyl methanesulfonate and 2-methylsulfonyloxyphenyl derivatives.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common reagents include bases like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction. Catalysts such as palladium on carbon may be used to enhance the reaction rate.

    Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (30-50°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of [2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to optimize yield and purity.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonate group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Production of sulfone compounds.

    Reduction: Generation of sulfide derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for bioconjugation studies.

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.

    Diagnostic Tools: Used in the synthesis of diagnostic probes and imaging agents.

Industry

    Material Science: Applied in the development of advanced materials with specific chemical properties.

    Polymer Chemistry: Used in the synthesis of functionalized polymers for various applications.

Mechanism of Action

The mechanism of action of [2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Methanesulfonate: Lacks the 2-methylsulfonyloxyphenyl group, resulting in different reactivity and applications.

    2-Methylsulfonyloxyphenyl Derivatives: Compounds with similar substitution patterns but different functional groups, leading to varied chemical properties.

Uniqueness

[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity

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